molecular formula C16H18FN3 B500620 4-[4-(4-Fluorophenyl)piperazino]aniline CAS No. 251097-69-5

4-[4-(4-Fluorophenyl)piperazino]aniline

Cat. No.: B500620
CAS No.: 251097-69-5
M. Wt: 271.33g/mol
InChI Key: FQOITVYFRAXELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4-[4-(4-Fluorophenyl)piperazino]aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .

Scientific Research Applications

4-[4-(4-Fluorophenyl)piperazino]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and functions.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)piperazino]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[4-(4-Fluorophenyl)piperazino]aniline can be compared with other similar compounds, such as:

  • 4-[4-(4-Chlorophenyl)piperazino]aniline
  • 4-[4-(4-Bromophenyl)piperazino]aniline
  • 4-[4-(4-Methylphenyl)piperazino]aniline

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical properties and reactivity of these compounds, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18)4-8-16/h1-8H,9-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOITVYFRAXELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.